N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide
Overview
Description
N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide is an organic compound with a complex structure that includes both aromatic and heteroaromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chloro-4-methoxyaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 3-methoxynaphthalene-2-carboxylic acid under suitable conditions to yield the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran.
Substitution: Nitric acid, bromine; reactions are conducted under controlled temperatures to prevent overreaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(4-methoxyphenyl)propanamide
- N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide
Uniqueness
N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c1-25-17-8-7-14(11-16(17)21)22-20(27)23-19(24)15-9-12-5-3-4-6-13(12)10-18(15)26-2/h3-11H,1-2H3,(H2,22,23,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTNYFRZSYNFHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3C=C2OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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